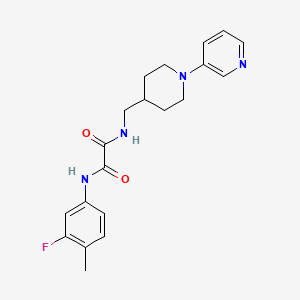![molecular formula C15H16BrN3O3S B2522060 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 1301980-28-8](/img/structure/B2522060.png)
1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea, also known as BISE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BISE is a urea-based compound that has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea involves the inhibition of the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a crucial role in the survival of cancer cells by regulating the pH of the tumor microenvironment. This compound binds to the active site of CAIX and inhibits its activity, leading to a decrease in the pH of the tumor microenvironment. This decrease in pH leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. It has been found to have a low binding affinity for human serum albumin, which reduces its potential for non-specific binding to proteins in the blood. This compound has also been shown to have a low potential for causing drug-drug interactions, making it a potential candidate for combination therapy with other anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea in lab experiments include its high potency and selectivity for cancer cells, low toxicity in normal cells and tissues, and low potential for causing drug-drug interactions. However, this compound has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. Additionally, this compound has a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are many future directions for the research on 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea. One potential direction is the development of this compound analogs that have improved solubility and longer half-life. Another direction is the investigation of the potential use of this compound in combination therapy with other anti-cancer drugs. Additionally, the use of this compound in imaging techniques, such as positron emission tomography (PET), could provide valuable information on the activity of CAIX in tumors. The development of this compound-based nanoparticles could also lead to the targeted delivery of the compound to cancer cells. Overall, this compound has shown significant potential for use in cancer treatment, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea involves the reaction of 3-bromophenyl isocyanate with 4-sulfamoylphenylacetic acid in the presence of a base, such as triethylamine. The resulting compound is then treated with ethylenediamine to form the final product, this compound. The synthesis of this compound has been reported in various scientific journals, and the compound has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c16-12-2-1-3-13(10-12)19-15(20)18-9-8-11-4-6-14(7-5-11)23(17,21)22/h1-7,10H,8-9H2,(H2,17,21,22)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWVFJOWRGNPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-oxo-2-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2521977.png)
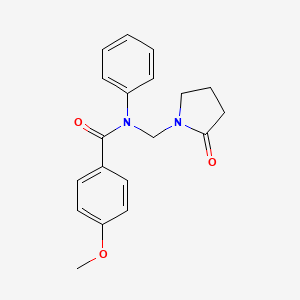
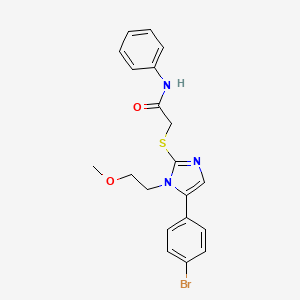
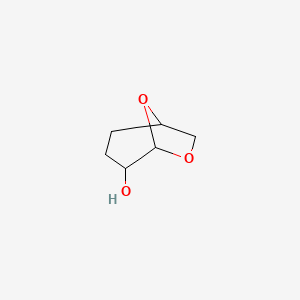
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)
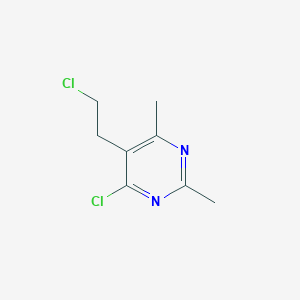
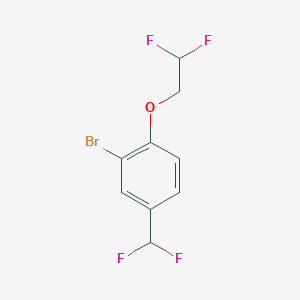

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)
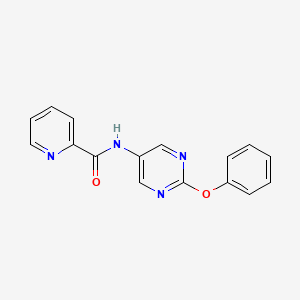
![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)
![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)
